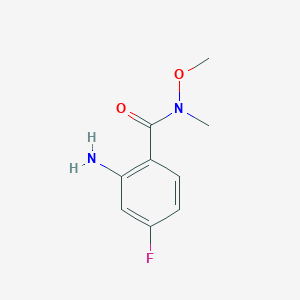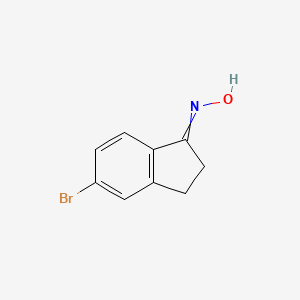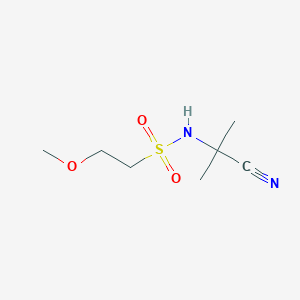
N-(1-Cyano-1-methylethyl)-2-methoxyethanesulfonamide
Vue d'ensemble
Description
N-(1-Cyano-1-methylethyl)-2-methoxyethanesulfonamide is an organic compound with a complex structure that includes a cyano group, a methylethyl group, a methoxyethane group, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-1-methylethyl)-2-methoxyethanesulfonamide typically involves the reaction of appropriate amines with alkyl cyanoacetates. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions to yield cyanoacetamide derivatives . The reaction can be carried out without solvents at room temperature or with stirring at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Cyano-1-methylethyl)-2-methoxyethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
N-(1-Cyano-1-methylethyl)-2-methoxyethanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(1-Cyano-1-methylethyl)-2-methoxyethanesulfonamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-cyano-1-methylethyl)-2-methylpropanamide: Similar structure but with a methylpropanamide group instead of a methoxyethane group.
N-(1-cyano-1-methylethyl)azocarboxamide: Contains an azocarboxamide group, used as a radical initiator in polymerization.
Uniqueness
N-(1-Cyano-1-methylethyl)-2-methoxyethanesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyethane group provides additional steric and electronic effects compared to similar compounds, potentially enhancing its efficacy in various applications.
Propriétés
Formule moléculaire |
C7H14N2O3S |
|---|---|
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
N-(2-cyanopropan-2-yl)-2-methoxyethanesulfonamide |
InChI |
InChI=1S/C7H14N2O3S/c1-7(2,6-8)9-13(10,11)5-4-12-3/h9H,4-5H2,1-3H3 |
Clé InChI |
RXNAAMQSJUTFMF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#N)NS(=O)(=O)CCOC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
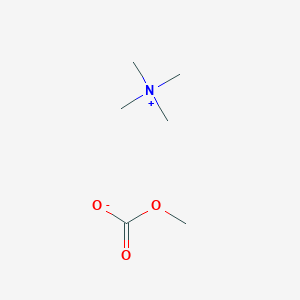
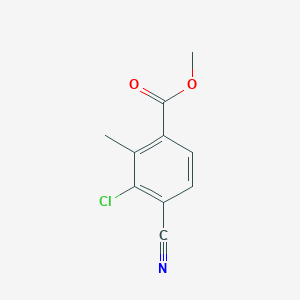
![Methyl 2-[(2,4-dichlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B8640641.png)
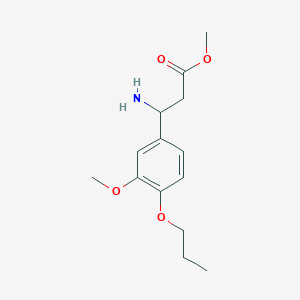
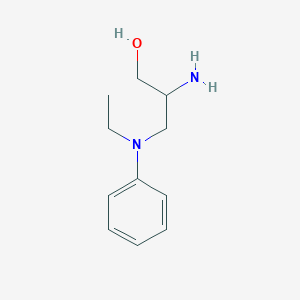
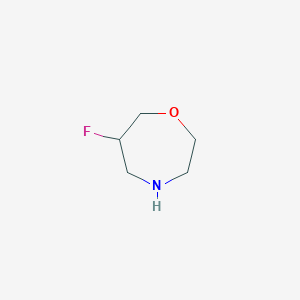
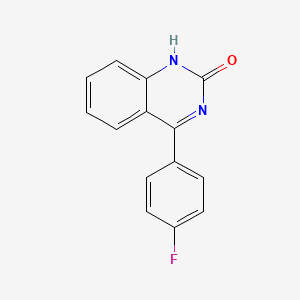
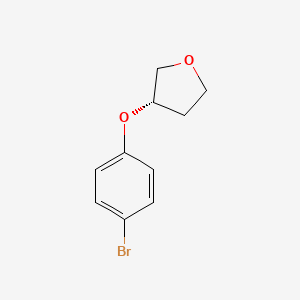
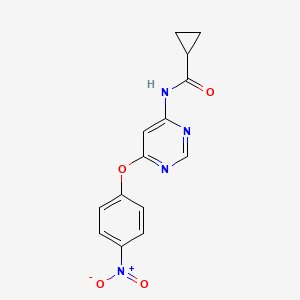
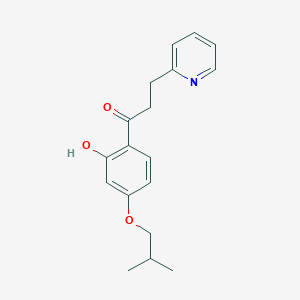
![1-(4-((4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)amino)quinazolin-6-yl)-3-(1-hydroxy-2-methylpropan-2-yl)thiourea](/img/structure/B8640683.png)
